molecular formula C11H12N2O3 B13541874 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine

3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B13541874
M. Wt: 220.22 g/mol
InChI Key: JMPTYAWSBVJOAW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine is an organic compound that features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an oxazole ring attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring under acidic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other methoxy-substituted phenyl compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O3/c1-14-7-3-4-10(15-2)8(5-7)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3

InChI Key

JMPTYAWSBVJOAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N

Origin of Product

United States

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